4-(2-Aminoethyl)-2-imidazolidinone
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Overview
Description
4-(2-Aminoethyl)-2-imidazolidinone is a heterocyclic organic compound that features an imidazolidinone ring with an aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-imidazolidinone typically involves the reaction of ethylenediamine with glyoxal under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of imines or nitriles
Reduction: Formation of imidazolidine derivatives
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
4-(2-Aminoethyl)-2-imidazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)aniline
- 4-(2-Aminoethyl)benzenesulfonamide
- 2-(4-Aminophenyl)ethylamine
Comparison
4-(2-Aminoethyl)-2-imidazolidinone is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties. Unlike its analogs, which may have simpler structures, this compound offers a versatile platform for further functionalization and application in various fields.
Properties
Molecular Formula |
C5H11N3O |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-(2-aminoethyl)imidazolidin-2-one |
InChI |
InChI=1S/C5H11N3O/c6-2-1-4-3-7-5(9)8-4/h4H,1-3,6H2,(H2,7,8,9) |
InChI Key |
PCQIPXUNZVCIIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)N1)CCN |
Origin of Product |
United States |
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